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This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) to address

common issues encountered during the vacuum infusion of epoxy composites. Our goal is to

help you minimize void formation and achieve high-quality, reliable results in your experiments.

Troubleshooting Guides & FAQs
This section provides answers to common questions and troubleshooting advice for specific

problems encountered during the vacuum infusion process.

Q1: What are the primary sources of voids in my vacuum-infused composite part?

A1: Void formation in vacuum-infused epoxy composites can be attributed to several factors,

often acting in combination. The most common causes include:

Air Entrapment During Mixing: Vigorous mixing of the epoxy resin and hardener can

introduce a significant amount of air bubbles.[1]

Leaks in the Vacuum Bag: Any leaks in the vacuum bag or sealing tape will allow air to be

drawn into the laminate during the infusion process, leading to voids.[2]

Outgassing of the Resin: Dissolved gases within the epoxy resin can come out of solution

under vacuum, forming bubbles.[3][4] Polyester and vinyl ester resins are particularly prone
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to outgassing.[5]

Moisture: Moisture present in the fiber reinforcement, core materials, or even on the mold

surface can vaporize under vacuum, creating voids.

Improper Infusion Strategy: An infusion speed that is too fast can lead to air being trapped

between the resin front and the fiber reinforcement.[6] Conversely, a flow rate that is too slow

can cause the resin to gel before the part is fully infused.[2]

Race-Tracking: This occurs when resin flows preferentially through paths of lower resistance,

such as along the edges of the part or through gaps in the reinforcement, trapping air in less

permeable areas.[2]

Q2: I'm seeing a high number of small bubbles (pinholes) on the surface of my cured part.

What's causing this and how can I fix it?

A2: Surface pinholes are often a result of air bubbles being trapped at the tool surface.[5] Here

are the likely causes and solutions:

Inadequate Resin Degassing: The most common cause is dissolved air in the resin coming

out of solution at the vacuum pressure.

Solution: Degas the mixed resin and hardener in a vacuum chamber at less than 20mbar

absolute pressure for at least 15 minutes before infusion.[5] This removes embedded air

from the mixing process.[5]

Leaks in the Vacuum Setup: Small, slow leaks in the vacuum bag or plumbing can introduce

air that manifests as pinholes.[2]

Solution: Perform a thorough leak check before infusion. This can be done by pulling a full

vacuum on the sealed mold and monitoring the vacuum level over time (a "drop test").[2] A

stable vacuum level indicates a leak-free setup.

Excessive Resin Bleed-out: The vacuum can continue to pull resin out of the laminate,

leading to voids on the surface.[5]
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Solution: Use a "resin break" by ending the flow media short of the vacuum outlet. This

slows the resin flow and allows the part to fill completely before excess resin is pulled out.

[2]

Q3: There are large, dry spots (voids) within the laminate of my composite. How can I prevent

this?

A3: Large dry spots are typically caused by issues with resin flow during the infusion process.

Fast Infusion Speed: If the resin infuses too quickly, it can "race-track" around more

permeable areas, trapping air in less permeable sections of the laminate.[2]

Solution: Control the infusion speed by using a less permeable flow medium or by

throttling the resin inlet. Slower infusion rates generally result in lower void content.

Premature Gelation: The epoxy resin may begin to gel before it has fully saturated the

reinforcement.

Solution: Use a resin system with a longer pot life, appropriate for the size and complexity

of your part.[5] You can also slightly lower the ambient temperature to extend the gel time,

but be aware that this will also increase the resin's viscosity.

Inadequate Vacuum: Insufficient vacuum may not provide enough pressure differential to

drive the resin into all areas of the preform.

Solution: Ensure you are pulling a high vacuum for an extended period before and during

infusion. For large parts, it's recommended to pull a vacuum for several hours or even

overnight to remove volatiles from the dry stack.[2]

Q4: My vacuum level drops after I clamp off the vacuum pump. What does this indicate and

what should I do?

A4: A drop in vacuum level after clamping the pump is a clear indication of a leak in your

vacuum bag setup.[2]
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Check all Seals: Carefully inspect the sealant tape around the entire perimeter of the

mold. Press it down firmly to ensure a good seal. Pay close attention to corners and

pleats.[2]

Inspect Bag Penetrations: Examine the areas where the vacuum port and resin inlet tubing

penetrate the bag. Ensure they are well-sealed.

Examine the Bag Surface: Look for any punctures or holes in the vacuum bag itself.[2]

Check Plumbing: Inspect all hoses and fittings for leaks.[2]

Perform a "Drop Test": Before infusing, pull a full vacuum and then clamp off the pump.

Monitor the vacuum gauge. A significant drop in a short amount of time indicates a leak

that must be addressed before proceeding with the infusion.[2]

Quantitative Data on Process Parameters and Void
Content
The following table summarizes the general effects of key processing parameters on void

content in vacuum-infused epoxy composites. The values presented are indicative and can

vary based on the specific materials and experimental setup.
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Parameter Condition
Typical Void
Content (%)

Source(s)

Vacuum Pressure
Low Vacuum (e.g.,

-0.03 to -0.065 MPa)

Can remain constant

in this range
[7]

High Vacuum

(approaching full

vacuum)

Generally reduces

void content
[7][8]

Resin Degassing No Degassing
Can be significantly

higher
[1]

Conventional Vacuum

Degassing

Can result in up to 4%

void content
[3]

Degassing with High-

Speed Stirring

Can reduce void

content by up to 72%

compared to

conventional

degassing

[3]

Undersaturated Resin

(thoroughly degassed)
Less than 0.2% [9]

Oversaturated Resin

(inadequately

degassed)

1% to 2% [9]

Infusion Speed Slow Infusion
Generally leads to

lower void content
[10]

Fast Infusion

Can increase void

content due to air

entrapment

[6]

Cure Temperature
Non-optimal Cure

Temperature

Can lead to higher

void content (e.g.,

12% in one study)

[11][12]

Optimized Cure

Temperature (e.g.,

Can significantly

improve composite

[13]
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112°C for a specific

epoxy)

properties, implying

lower voids

Resin Viscosity High Viscosity

Can lead to

incomplete wet-out

and higher void

content

[8]

Low Viscosity (e.g., <

400 cP)

Ideal for vacuum

infusion to ensure

complete saturation

[14]

Experimental Protocols
1. Protocol for Resin Degassing

This protocol describes a standard procedure for degassing epoxy resin prior to vacuum

infusion to minimize void formation caused by dissolved gases.

Materials and Equipment:

Mixed epoxy resin and hardener

Vacuum chamber with a clear lid

Vacuum pump capable of reaching < 20 mbar

Container for the resin that is 3-4 times the volume of the mixed resin

Procedure:

Carefully mix the epoxy resin and hardener according to the manufacturer's instructions,

trying to minimize the introduction of air.

Place the container with the mixed resin inside the vacuum chamber. Ensure the container

has sufficient headspace to allow for resin expansion under vacuum.

Seal the vacuum chamber and begin to pull a vacuum.
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Observe the resin as the vacuum level increases. The resin will begin to foam and rise as

dissolved air expands and escapes.

Continue to pull a vacuum until the foam collapses and the bubbling subsides. This typically

takes 15-20 minutes.

Once bubbling has ceased, slowly release the vacuum to avoid re-introducing air into the

resin.

The degassed resin is now ready for infusion.

2. Protocol for Vacuum Bag Leak Detection (Drop Test)

This protocol outlines the procedure for performing a leak check on a sealed vacuum bag setup

before resin infusion.

Materials and Equipment:

Fully assembled and sealed vacuum bag on the mold

Vacuum pump

Vacuum gauge

Procedure:

Connect the vacuum pump to the vacuum port on the bag.

Turn on the vacuum pump and draw a full vacuum on the bagged assembly. The bag should

be tight against the mold and reinforcement with no visible wrinkles.

Once the maximum vacuum level is reached and has stabilized, clamp or valve off the

vacuum line between the pump and the bag.

Turn off the vacuum pump.

Record the initial vacuum reading on the gauge.
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Monitor the vacuum gauge for a set period, for example, 30 minutes.

Interpretation of Results:

No Drop or Minimal Drop: If the vacuum level remains stable or drops only slightly over the

test period, the bag is considered to be leak-free and you can proceed with the infusion.

Significant Drop: If the vacuum level drops significantly, there is a leak in the system that

must be located and repaired before infusion. Systematically check all seals, fittings, and

the bag surface for the source of the leak. Repeat the drop test after any repairs are

made.

Visualizations
Below are diagrams illustrating key concepts in minimizing void formation.
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Caption: Logical relationship between void causes and troubleshooting.

Void Minimization Workflow
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2. Apply Vacuum Bag & Seal

3. Perform Leak Check (Drop Test)

4. Mix & Degas Epoxy Resin

5. Infuse Resin at Controlled Rate
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7. Demold Part

Click to download full resolution via product page

Caption: Experimental workflow for minimizing voids in vacuum infusion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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